molecular formula C24H24ClFN4O2 B10835811 Pyrazolo[1,5-a]pyrimidine derivative 13

Pyrazolo[1,5-a]pyrimidine derivative 13

Cat. No.: B10835811
M. Wt: 454.9 g/mol
InChI Key: HYBHLUDFJVRRSM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 13 is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant biological and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the fused pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods: Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives focus on optimizing yield and purity. These methods often employ scalable and reproducible synthetic routes, such as the use of deep eutectic solvents or microwave-assisted synthesis, to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine derivative 13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 13 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyrimidine derivative 13 stands out due to its unique combination of photophysical properties and biological activities. Its ability to act as both a fluorophore and a bioactive compound makes it a versatile tool in scientific research and industrial applications .

Properties

Molecular Formula

C24H24ClFN4O2

Molecular Weight

454.9 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-2-(ethoxymethyl)-7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-yl]-methylamino]ethanol

InChI

InChI=1S/C24H24ClFN4O2/c1-3-32-15-20-23(16-7-9-18(25)10-8-16)24-27-22(29(2)11-12-31)14-21(30(24)28-20)17-5-4-6-19(26)13-17/h4-10,13-14,31H,3,11-12,15H2,1-2H3

InChI Key

HYBHLUDFJVRRSM-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N(C)CCO)C4=CC(=CC=C4)F

Origin of Product

United States

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